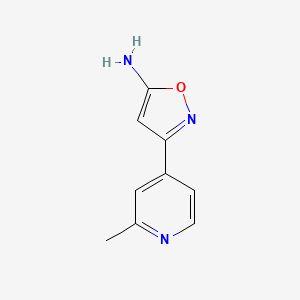
1,2-Ethanediol, 1-(3-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-3-en-1-yl)ethane-1,2-diol is an organic compound characterized by a cyclohexene ring attached to an ethane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of 1-(cyclohex-3-en-1-yl)ethane. This reaction typically employs oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1-(cyclohex-3-en-1-yl)ethane-1,2-diol may involve catalytic processes using transition metal catalysts. These methods are designed to optimize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclohex-3-en-1-yl ethane-1,2-dione or cyclohex-3-en-1-yl acetic acid.
Reduction: Cyclohex-3-en-1-yl ethane.
Substitution: 1-(Cyclohex-3-en-1-yl)ethane-1,2-dichloride or 1-(Cyclohex-3-en-1-yl)ethane-1,2-dibromide.
Applications De Recherche Scientifique
1-(Cyclohex-3-en-1-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, potentially affecting their activity. Additionally, the cyclohexene ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclohex-3-en-1-ylmethanol: Similar in structure but lacks the ethane-1,2-diol moiety.
1-(Cyclohex-3-en-1-yl)ethane-1,2-dione: An oxidized form of the compound.
Cyclohex-3-en-1-yl acetic acid: Another oxidized derivative with different functional groups.
Uniqueness: 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol is unique due to the presence of both a cyclohexene ring and an ethane-1,2-diol moiety
Propriétés
Numéro CAS |
64011-53-6 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-cyclohex-3-en-1-ylethane-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7-10H,3-6H2 |
Clé InChI |
NPZGQIIAVOOHNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)


![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride](/img/structure/B13596071.png)

![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)

